molecular formula C13H24BrNO5S B2749511 Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate CAS No. 1396996-67-0

Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B2749511
CAS No.: 1396996-67-0
M. Wt: 386.3
InChI Key: GNQDJWAKAYIOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethyl ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a sulfanyl (thioether) group at position 3, substituted with a 3-bromo-2-hydroxypropyl chain. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the bromo-hydroxypropyl sulfanyl moiety introduces reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

IUPAC Name

ethyl 3-(3-bromo-2-hydroxypropyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO5S/c1-5-19-11(17)10(8-21-7-9(16)6-14)15-12(18)20-13(2,3)4/h9-10,16H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQDJWAKAYIOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(CBr)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C16H29NO6S
  • Molecular Weight : 363.47 g/mol
  • CAS Number : 1396968-09-4

The biological activity of this compound can be attributed to its structural components, which include a bromo group, a hydroxyl group, and a sulfanyl moiety. These functional groups are known to interact with various biological targets, influencing cell signaling pathways and enzyme activities.

  • Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The sulfanyl group can interact with thiol-containing enzymes, potentially leading to inhibition of key metabolic pathways involved in disease processes.
  • Cellular Uptake : The tert-butoxycarbonyl (Boc) protecting group may facilitate cellular uptake by enhancing lipophilicity, allowing for better membrane permeability.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Research shows that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest .
  • Case Study : A study on a structurally analogous compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

  • Mechanism : The bromo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Research Findings : In vitro studies have shown that similar sulfanyl compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
AnticancerInducing apoptosis, inhibiting cell proliferation
AntimicrobialDisrupting cell membranes

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures can exhibit cytotoxic effects at high concentrations. Further studies are needed to determine the safe dosage range for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate has shown promise in medicinal chemistry due to its structural features that can mimic biological molecules. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for developing new pharmaceuticals targeting specific receptors or enzymes.

Drug Delivery Systems

The compound's unique structure allows it to be used in drug delivery systems, particularly in creating prodrugs. Prodrugs are designed to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The sulfanyl and bromine groups can be modified to release the active drug at targeted sites within the body, enhancing therapeutic efficacy while minimizing side effects.

Bioorthogonal Chemistry

In bioorthogonal applications, this compound can serve as a reactive handle for labeling biomolecules in live cells. Its ability to participate in selective reactions without interfering with native biochemical processes makes it valuable for tracking cellular mechanisms and developing targeted therapies.

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of similar sulfanyl compounds in targeted drug delivery systems, highlighting their effectiveness in releasing therapeutic agents at tumor sites. The incorporation of this compound could enhance these systems by providing additional functional groups for conjugation with antibodies or other targeting moieties.

Case Study 2: Synthesis of Novel Anticancer Agents

Research involving derivatives of this compound showed promising results in synthesizing novel anticancer agents that selectively inhibit cancer cell growth while sparing healthy cells. The modifications made to the sulfanyl and Boc groups were crucial for optimizing pharmacological properties.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares core features with several Boc-protected amino acid esters but differs in substituents at the sulfanyl and amino positions. Below is a comparative analysis:

Compound Substituents Key Features
Target Compound: Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(Boc)amino]propanoate 3-bromo-2-hydroxypropyl (sulfanyl), Boc (amino) Bromine enables SN2 reactivity; hydroxyl enhances polarity
Ethyl 3-(allylsulfanyl)-2-[(Boc)amino]propanoate (CAS 917883-41-1) Allyl (sulfanyl), Boc (amino) Allyl group facilitates click chemistry; lower molecular weight (289.39 g/mol)
Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate Dichlorophenyl sulfonamide, dioxoisoindolylpropyl (sulfanyl) Dichlorophenyl enhances bioactivity; dioxoisoindolyl adds aromatic complexity
Methyl 2-(di-Boc)amino-3-(5-hydroxypyridin-2-yl)propanoate Di-Boc (amino), 5-hydroxypyridinyl Di-Boc protection increases steric hindrance; pyridinyl aids metal coordination

Physicochemical Properties

  • Reactivity : The bromine atom in the target compound facilitates nucleophilic substitution, contrasting with the allyl group’s click reactivity or the dichlorophenyl sulfonamide’s bioactivity .
  • Stability : Boc groups generally enhance stability, but the bromo-hydroxypropyl chain may introduce sensitivity to hydrolysis or oxidation under acidic/alkaline conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety via Boc-anhydride under basic conditions (e.g., DIPEA in THF) to protect the amine .
  • Step 2 : Thioether formation via nucleophilic substitution between a brominated precursor (e.g., 3-bromo-2-hydroxypropyl derivative) and a thiol-containing intermediate. LiCl or NaHCO₃ may act as catalysts .
  • Step 3 : Esterification of the carboxylic acid intermediate using ethanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using silica gel chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-Boc at δ ~1.4 ppm; sulfanyl protons at δ ~2.8 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated for C₁₄H₂₅BrN₂O₅S: 428.06 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Acid Stability : Treat the compound with TFA (trifluoroacetic acid) in DCM. Monitor Boc deprotection via NMR (disappearance of δ ~1.4 ppm) .
  • Base Stability : Expose to NaOH (1M) in THF/water. LC-MS can detect hydrolysis products (e.g., free amine or ester cleavage) .
    • Data Interpretation : Contradictions may arise if competing reactions (e.g., ester hydrolysis vs. Boc removal) occur. Optimize pH and solvent polarity to isolate desired pathways .

Q. What strategies resolve contradictions in stereochemical outcomes during sulfanyl group installation?

  • Experimental Design :

  • Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) .
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in NMR to track inversion/retention of configuration during thioether formation .
    • Case Study : If racemization occurs at the hydroxypropyl center, employ low-temperature conditions (-20°C) or bulky bases (e.g., DBU) to suppress side reactions .

Q. How does the bromo-hydroxypropyl moiety impact biological activity in target engagement assays?

  • Methodology :

  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding (hydroxyl group) and hydrophobic contacts (bromo substituent) .
  • In Vitro Assays : Compare IC₅₀ values of the bromo derivative vs. non-halogenated analogs to assess halogen-dependent potency .
    • Data Challenges : False positives may arise if the compound aggregates; validate via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.